molecular formula C11H12O B1600066 1H-Inden-1-one, 2,3-dihydro-2,6-dimethyl- CAS No. 66309-83-9

1H-Inden-1-one, 2,3-dihydro-2,6-dimethyl-

Cat. No. B1600066
CAS RN: 66309-83-9
M. Wt: 160.21 g/mol
InChI Key: MFCLOAFNUWAGGB-UHFFFAOYSA-N
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Description

“1H-Inden-1-one, 2,3-dihydro-2,6-dimethyl-” is a chemical compound with the molecular formula C11H12O . It is also known by other names such as 2,6-dimethyl-2,3-dihydro-1H-inden-1-one .


Molecular Structure Analysis

The molecular structure of “1H-Inden-1-one, 2,3-dihydro-2,6-dimethyl-” can be represented by the InChI string: InChI=1S/C11H12O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8H,6H2,1-2H3 . This indicates that the molecule consists of 11 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The molecular weight of “1H-Inden-1-one, 2,3-dihydro-2,6-dimethyl-” is 160.21 g/mol . The boiling point is reported to be between 141-144℃ at 17 Torr . The predicted density is 1.058±0.06 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Indene Dimerization Products : Jovanovic, Spiteller, and Elling (2002) explored the dimerization of 1H-indene in the presence of Friedel-Crafts acids, identifying compounds such as 6-(2'.3'-dihydro-1'H-inden-1'-yl)-1H-indene and others. These compounds are significant for pyrolysis oils and as model substances for analytical methods like NMR, MS, and X-ray analysis (Jovanovic, Spiteller, & Elling, 2002).

Photoluminescence and Electroluminescent Properties

  • Luminescence of Gallium and Indium Complexes : Shen et al. (2004) synthesized dimethylgallium (indium) complexes, exhibiting colors from blue to green when irradiated by UV light, highlighting their potential in electroluminescent devices (Shen et al., 2004).

Tautomerism Studies

  • Tautomerism of N-Substituted Pyrazolones : Arbačiauskienė et al. (2018) investigated the tautomerism in 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, providing insights into molecular structures and solvent interactions, which are crucial for understanding chemical behaviors and reactions (Arbačiauskienė et al., 2018).

Catalysis and Polymerization

  • Methylene-Bridged Metallocenes : Resconi et al. (2006) reported the synthesis of 2,2′-methylenebis[1H-indenes] and their application in polymerization catalysis, showing the potential for creating new polymeric materials (Resconi et al., 2006).

Antitumor Activity and DNA Interaction

  • Platinum and Palladium Complexes with Nucleobases : Ruiz et al. (2006) studied Pd(II) and Pt(II) complexes with nucleobase anions, assessing their antitumor activity and interactions with DNA. This research opens pathways for novel cancer treatments and understanding DNA-binding mechanisms (Ruiz et al., 2006).

Catalyzed Reaction Studies

  • Rhodium Catalyzed Reactions : Gorin et al. (2013) investigated a carbenoid reaction catalyzed by Rh porphyrins, revealing how interfacial electric fields can influence chemical reactions, an insight useful for developing new catalytic processes (Gorin et al., 2013).

properties

IUPAC Name

2,6-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCLOAFNUWAGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469096
Record name 2,6-dimethyl-2,3-dihydroinden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-2,3-dihydro-1H-inden-1-one

CAS RN

66309-83-9
Record name 2,3-Dihydro-2,6-dimethyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66309-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066309839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-dimethyl-2,3-dihydroinden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIMETHYL-2,3-DIHYDRO-1H-INDEN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJE9TV6NUB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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